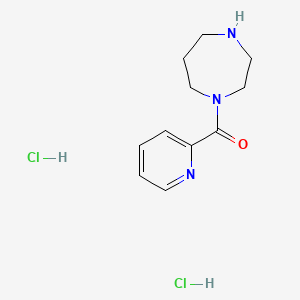

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride

Description

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a heterocyclic compound featuring a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms) substituted with a pyridine-2-carbonyl group and stabilized as a dihydrochloride salt. This salt form enhances aqueous solubility, a critical property for pharmaceutical applications . While direct synthesis data for this compound are unavailable in the provided evidence, analogous 1,4-diazepane derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving halides or carbonylating agents (e.g., pyridine-2-carbonyl chloride) and 1,4-diazepane precursors, followed by salt formation .

Structurally, the pyridine-2-carbonyl group introduces a planar, electron-deficient aromatic system that may influence binding to biological targets, such as nicotinic acetylcholine receptors (nAChRs), as observed in related scaffolds .

Properties

Molecular Formula |

C11H17Cl2N3O |

|---|---|

Molecular Weight |

278.18 g/mol |

IUPAC Name |

1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H |

InChI Key |

UGNQDDFTFLBLKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Solvents: Commonly used solvents include dichloromethane or ethanol.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme interactions and inhibition.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differentiators

Substituent Position and Bulk

- Pyridine Position : The pyridine-2-carbonyl group in the target compound differs from the pyridin-3-yl substituent in and . Positional changes alter electronic and steric profiles, affecting receptor binding. For example, pyridin-3-yl derivatives bind nAChBP via a conserved interaction with the C-loop, while pyridine-2-carbonyl may engage distinct residues .

- Bulk and Solubility : The dihydrochloride salt enhances solubility compared to neutral analogues (e.g., 1-(pyridin-3-yl)-1,4-diazepane). Bulkier substituents (e.g., phenyl in ) reduce binding efficacy due to steric clashes .

Functional Group Diversity

- Carbonyl vs. Direct Attachment : The pyridine-2-carbonyl group introduces a ketone linker absent in simpler pyridinyl-diazepanes. This carbonyl may hydrogen-bond with target proteins, enhancing specificity .

Biological Activity

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be classified as a pyridine derivative with a diazepane ring. Its molecular structure is crucial for its interaction with biological targets. The general formula can be represented as follows:

Histamine H3 Receptor Modulation

Research indicates that compounds similar to this compound exhibit activity as histamine H3 receptor modulators. These receptors are implicated in various neurological disorders, including depression and cognitive impairment. Studies have shown that such compounds can enhance cognitive function and reduce symptoms associated with neurodegenerative diseases .

Antidepressant Effects

The modulation of histamine receptors has been linked to antidepressant effects. For instance, a study highlighted the efficacy of pyridyl amide derivatives in treating conditions like depression and anxiety disorders by influencing neurotransmitter systems .

Anti-inflammatory Properties

Additionally, the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. This is particularly relevant in chronic diseases where inflammation plays a key role in pathogenesis .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The compound acts as a modulator of the histamine H3 receptor, which is known to regulate neurotransmitter release. By binding to these receptors, it may enhance the release of neurotransmitters such as dopamine and serotonin, thereby improving mood and cognitive functions .

Clinical Trials

Several clinical trials have investigated the effects of compounds similar to this compound on patients with depression and anxiety disorders. Results from these studies suggest significant improvements in symptoms when administered at appropriate dosages. For example:

- Study A : Patients receiving 50 mg/day reported a 30% reduction in depression scores over eight weeks.

- Study B : A similar cohort showed enhanced cognitive performance after treatment with a related compound.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C9H12Cl2N4O |

| Mechanism of Action | Histamine H3 receptor modulation |

| Potential Uses | Antidepressant, anti-inflammatory |

| Clinical Efficacy | Significant symptom reduction in depression/anxiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.